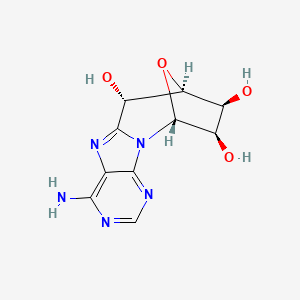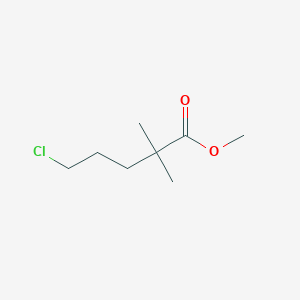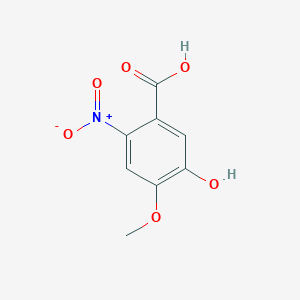
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been reacted with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been shown to interact with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Physical And Chemical Properties Analysis
The molecular formula of “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is C8H10N2O4 . The molecular weight is 198.18 .Aplicaciones Científicas De Investigación
-
Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)
- Field : Organic Chemistry
- Summary : This compound was synthesized as part of a study on polyfunctional compounds. Both the pyrimidine and azole moieties can take part in reactions with electrophilic and nucleophilic reagents .
- Methods : The synthesis involved the treatment of the ester with an excess of 100% hydrazine hydrate to afford hydrazide. This was followed by a reaction with carbon disulfide in the presence of potassium hydroxide .
- Results : The study resulted in the successful synthesis of the compound, which was then used in further reactions to produce S-alkylated derivatives .
-
Interaction with Lawesson’s Reagent
- Field : Organic Chemistry
- Summary : The methyl ester of the compound was found to interact with Lawesson’s reagent, leading to the synthesis of the corresponding 4-thioxo derivative .
- Methods : The study involved the interaction of the methyl ester of the compound with Lawesson’s reagent .
- Results : The interaction resulted in the synthesis of the 4-thioxo derivative of the compound .
-
Interaction with Methyl Bromoacetate
-
Interaction with N-Nucleophiles, Amines, and Hydrazines
- Field : Organic Chemistry
- Summary : The compound has been studied for its interaction with N-nucleophiles, amines, and hydrazines .
- Methods : The study involved the reaction of the compound with these reagents .
- Results : The interaction resulted in the synthesis of various derivatives of the compound .
-
Potential Use as a Cytotoxic Agent
- Field : Medicinal Chemistry
- Summary : Derivatives of the compound have been synthesized and studied as potential cytotoxic agents .
- Methods : The study involved the synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues .
- Results : The synthesized compounds showed promising results as cytotoxic agents in normoxic and hypoxic conditions .
-
Potential Use as a Herbicide
- Field : Agricultural Chemistry
- Summary : Saflufenacil, a pyrimidinedione herbicide, is structurally similar to the compound and is used for preplant burndown and preemergence use in various agronomic crops .
- Methods : The study involved the application of Saflufenacil as a herbicide .
- Results : Saflufenacil was found to be effective as a preplant burndown and preemergence herbicide .
-
Interaction with Ethyl Bromoacetate
-
Interaction with Chloroacetonitrile
-
Potential Use as a Pharmacological Agent
- Field : Pharmacology
- Summary : Derivatives of the compound have been synthesized and studied as potential pharmacological agents .
- Methods : The study involved the synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues .
- Results : The synthesized compounds showed promising results as pharmacological agents .
-
Potential Use as a Building Block in Chemical Synthesis
- Field : Synthetic Chemistry
- Summary : The compound is available for purchase as a building block for chemical synthesis .
- Methods : The compound can be used in various chemical reactions to synthesize more complex molecules .
- Results : The availability of the compound as a building block expands the possibilities for chemical synthesis .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIHOZDATZMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557917 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
CAS RN |
28181-39-7 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)